molecular formula C9H12N4O2 B8278837 1-(4-Aminopyrimidin-2-yl) pyrrolidine-3-carboxylic acid

1-(4-Aminopyrimidin-2-yl) pyrrolidine-3-carboxylic acid

Cat. No. B8278837
M. Wt: 208.22 g/mol
InChI Key: RBRIFVFXMMTSRX-UHFFFAOYSA-N
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Patent
US09260415B2

Procedure details

A 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with pyrrolidine-3-carboxylic acid (1.20 g, 10 mmol), 2-chloropyrimidin-4-amine (1.30 g, 10 mmol), isopropyl alcohol (IPA, 40 mL), and TEA (6 mL). The mixture was heated at 80° C. overnight (O/N). After this time the reaction was cooled to room temperature (r.t.). It was then filtered and the filter cake was washed with DCM to afford 102a (1.4 g, 67%) as a pale yellow solid. MS: [M+H]+ 209.1
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[CH2:2]1.Cl[C:10]1[N:15]=[C:14]([NH2:16])[CH:13]=[CH:12][N:11]=1>C(O)(C)C>[NH2:16][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([N:1]2[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[CH2:2]2)[N:15]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
N1CC(CC1)C(=O)O
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)N
Name
TEA
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to room temperature (r.t.)
FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
the filter cake was washed with DCM

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1)N1CC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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